Specific Scientific Field: This application falls under the field of Oncology, specifically the treatment of Breast Cancer .
Summary of the Application: AZD3463 has been studied for its potential in treating breast cancer, particularly in preventing bone metastasis . It’s used in combination with another anti-cancer agent, DZNep .
Methods of Application: In the study, AZD3463 was used along with DZNep to treat osteoclast precursor cells and breast cancer cells in vitro . An animal model was also developed for in vivo testing .
Results or Outcomes: The combination of DZNep and AZD3463 inhibited breast cancer cell proliferation, colony formation, migration, and invasion . It also ameliorated tumor progression and protected against bone loss .
Specific Scientific Field: This application is in the field of Oncology, specifically in the treatment of Bone Metastases in breast cancer patients .
Summary of the Application: AZD3463, an IGF-1R inhibitor, has been studied for its potential in suppressing breast cancer metastasis to bone .
Methods of Application: The study used the MDA-MB-231BO cell line, an osteotropic metastatic variant of the human breast adenocarcinoma cell line MDA-MB-231, and an in vivo model of breast cancer metastasis to bone .
Results or Outcomes: AZD3463 alleviated IGF-1R phosphorylation promoted by IGF-1 treatment in MDA-MB-231BO cells in a dose-dependent manner . It stimulated cell apoptosis and suppressed proliferation at a level similar to that of 100 µM of ZA .
Specific Scientific Field: This application is in the field of Oncology, specifically in the treatment of Neuroblastoma .
Summary of the Application: AZD3463 has shown promising results in preclinical testing of neuroblastomas that carry activating ALK mutations .
Methods of Application: The study involved determining the EC50 of AZD3463 for both sorafenib-sensitive and sorafenib-resistant neuroblastoma cells .
Results or Outcomes: The study found that AZD3463 effectively inhibited the growth of neuroblastoma cells, showing potential as a therapeutic agent .
Specific Scientific Field: This application is in the field of Oncology, specifically in the treatment of Lung Cancer .
Summary of the Application: AZD3463 has been studied for its potential in treating lung cancer, particularly in cases where the cancer has developed resistance to crizotinib, a drug used to treat non-small cell lung cancer .
Methods of Application: In the study, AZD3463 was used to treat lung cancer cells that had developed resistance to crizotinib . The effectiveness of AZD3463 was then compared to that of crizotinib .
Results or Outcomes: The study found that AZD3463 was able to inhibit the growth of crizotinib-resistant lung cancer cells . This suggests that AZD3463 could potentially be used as a treatment option for patients whose lung cancer has become resistant to crizotinib .
AZD3463 is a small molecule compound developed by AstraZeneca, primarily recognized as an inhibitor of anaplastic lymphoma kinase and insulin-like growth factor 1 receptor. This compound has garnered attention for its potential in treating various malignancies, particularly those resistant to existing therapies. AZD3463 operates by inhibiting key signaling pathways involved in cancer cell proliferation and survival, making it a candidate for clinical applications in oncology.
Research suggests that AZD3463 acts as a kinase inhibitor [, ]. Kinases are enzymes that play a crucial role in various cellular processes by phosphorylating other proteins. Inhibiting specific kinases can potentially disrupt these processes and offer therapeutic benefits in diseases where abnormal kinase activity is involved [].
AZD3463 functions mainly through the inhibition of anaplastic lymphoma kinase and insulin-like growth factor 1 receptor, leading to the disruption of downstream signaling pathways such as the phosphoinositide 3-kinase/AKT/mammalian target of rapamycin pathway. The compound has been shown to induce apoptosis in cancer cells by affecting these pathways, thereby reducing cell viability and promoting programmed cell death. For example, studies have demonstrated that AZD3463 can significantly lower the phosphorylation of AKT, a critical mediator in cancer progression .
AZD3463 exhibits potent anti-cancer activity across various cancer types, including breast cancer and neuroblastoma. It has been shown to inhibit cell proliferation and induce apoptosis in cells resistant to other treatments. In preclinical models, AZD3463 has effectively suppressed the growth of tumors by targeting the aberrant signaling pathways associated with these malignancies. Its ability to inhibit both anaplastic lymphoma kinase and insulin-like growth factor 1 receptor makes it particularly valuable for treating cancers that exhibit resistance to conventional therapies .
The synthesis of AZD3463 involves multiple steps typical of pharmaceutical compound development. While specific proprietary methods are often not disclosed, general approaches include:
These steps ensure that the compound is synthesized with high efficacy and purity suitable for biological testing .
AZD3463 is primarily explored for its applications in oncology, particularly in:
Interaction studies have revealed that AZD3463 can alter the pharmacodynamics of other therapeutic agents. For instance, when combined with rapamycin, AZD3463 enhances apoptosis and autophagy in breast cancer cells by modulating the PI3K/AKT/mTOR signaling pathway. Such studies underscore its potential as part of combination therapy regimens aimed at overcoming drug resistance in various cancers .
Several compounds share structural or functional similarities with AZD3463, including:
Compound | Target | Primary Use | Unique Feature |
---|---|---|---|
AZD3463 | Anaplastic lymphoma kinase, insulin-like growth factor 1 receptor | Breast cancer, neuroblastoma | Effective against crizotinib-resistant tumors |
Crizotinib | Anaplastic lymphoma kinase | Non-small cell lung cancer | Resistance development limits efficacy |
Ceritinib | Anaplastic lymphoma kinase | Non-small cell lung cancer | More selective but also faces resistance |
Lapatinib | Epidermal growth factor receptor, human epidermal growth factor receptor 2 | Breast cancer | Targets different receptors than AZD3463 |
AZD3463's unique dual inhibition mechanism makes it a promising candidate for addressing treatment-resistant cancers, distinguishing it from other compounds within its class .
AZD3463 possesses the molecular formula C₂₄H₂₅ClN₆O, representing a complex organic compound with a molecular weight of 448.95 grams per mole [1] [2] [5]. The exact mass of the compound has been determined to be 448.17784 grams per mole, providing precise molecular weight information for analytical applications [9]. This molecular composition indicates the presence of twenty-four carbon atoms, twenty-five hydrogen atoms, one chlorine atom, six nitrogen atoms, and one oxygen atom within the molecular structure [3] [5] [6].
Property | Value | Source Reference |
---|---|---|
Molecular Formula | C₂₄H₂₅ClN₆O | [1] [2] [5] |
Molecular Weight | 448.95 g/mol | [1] [2] [5] |
Exact Mass | 448.17784 g/mol | [9] |
CAS Number | 1356962-20-3 | [2] [5] [7] |
The elemental analysis reveals a nitrogen-rich heterocyclic compound with significant aromatic character [23] [24]. The molecular formula indicates a relatively high degree of unsaturation, consistent with the presence of multiple aromatic ring systems and nitrogen-containing heterocycles [10] [11]. The single oxygen atom contributes to the compound's hydrogen bonding potential, while the chlorine substituent introduces electronegativity and steric considerations [23] [24].
The International Union of Pure and Applied Chemistry systematic name for AZD3463 is N-[4-(4-aminopiperidin-1-yl)-2-methoxyphenyl]-5-chloro-4-(1H-indol-3-yl)pyrimidin-2-amine [8] [11] [23]. This nomenclature precisely describes the structural connectivity and substitution pattern of the molecule [8] [11]. The compound is registered under Chemical Abstracts Service number 1356962-20-3, providing a unique numerical identifier for database searches and regulatory purposes [2] [5] [7].
The International Chemical Identifier key for AZD3463 is GCYIGMXOIWJGBU-UHFFFAOYSA-N, which serves as a compressed digital representation of the molecular structure [3] [5] [11]. The canonical Simplified Molecular Input Line Entry System representation is COC1=C(C=CC(=C1)N2CCC(CC2)N)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl [2] [3] [23]. These standardized identifiers facilitate computational chemistry applications and database cross-referencing [38].
Identifier Type | Value |
---|---|
IUPAC Name | N-[4-(4-aminopiperidin-1-yl)-2-methoxyphenyl]-5-chloro-4-(1H-indol-3-yl)pyrimidin-2-amine |
CAS Registry Number | 1356962-20-3 |
InChI Key | GCYIGMXOIWJGBU-UHFFFAOYSA-N |
PubChem CID | 56599293 |
The compound has been assigned multiple synonyms in chemical databases, including AZD 3463, AZD-3463, and CS-1382 [11] [24]. These alternative identifiers reflect different naming conventions used across research institutions and commercial suppliers [11] [24].
AZD3463 exhibits a complex molecular architecture characterized by multiple distinct structural domains and functional groups [23] [24]. The core structure consists of a 1H-indole ring system substituted at position 3 with a 2-[4-(4-aminopiperidin-1-yl)-2-methoxyanilino]-5-chloropyrimidin-4-yl group [24]. This arrangement creates a molecule with significant three-dimensional complexity and multiple sites for molecular interactions [10] [23].
The indole ring system contributes an aromatic heterocyclic framework containing eight carbon atoms, six hydrogen atoms, and one nitrogen atom [10] [24]. This structural element is positioned at the 3-position of the pyrimidine core, creating a conjugated aromatic system that extends across multiple rings [10]. The indole moiety is known for its biological significance and appears frequently in pharmaceutical compounds due to its favorable pharmacokinetic properties [10].
Structural Feature | Molecular Formula | Position/Description |
---|---|---|
Indole Ring System | C₈H₆N | 1H-indole at position 3 of pyrimidine |
Pyrimidine Core | C₄H₂ClN₃ | 5-chloro-pyrimidin-2-amine framework |
Aminopiperidine | C₅H₁₁N₂ | 4-aminopiperidin-1-yl substituent |
Methoxy Group | CH₃O | Ortho position to aniline nitrogen |
Chlorine Substituent | Cl | Position 5 of pyrimidine ring |
The pyrimidine ring constitutes the central heterocyclic core, containing four carbon atoms, two nitrogen atoms, and bearing a chlorine substituent at position 5 [23] [24]. This chloropyrimidine framework serves as the molecular scaffold connecting the indole and substituted aniline portions of the molecule [23]. The chlorine atom introduces electronegativity that influences the electronic distribution throughout the conjugated system [23].
The aminopiperidine functional group provides a saturated six-membered nitrogen-containing ring with an exocyclic primary amine [23] [24]. This structural element contributes conformational flexibility to the molecule and serves as a hydrogen bond donor [23]. The piperidine ring adopts chair conformations in solution, introducing stereochemical considerations for molecular recognition [23].
The methoxy substituent occupies the ortho position relative to the aniline nitrogen, creating potential for intramolecular interactions [23] [24]. This methoxy group contributes to the electron-donating character of the substituted aniline ring and influences the overall electronic properties of the molecule [23]. The aniline linkage provides a secondary amine bridge connecting the pyrimidine core to the substituted benzene ring [23] [24].
AZD3463 exhibits limited aqueous solubility, characteristic of many organic pharmaceutical compounds with extensive aromatic character [2] [4] [15]. The compound demonstrates excellent solubility in dimethyl sulfoxide, achieving concentrations of 20-24 milligrams per milliliter, equivalent to approximately 44.55-53.45 millimolar solutions [2] [6] [27]. This high solubility in dimethyl sulfoxide makes it the preferred solvent for research applications and stock solution preparation [2] [6].
Dimethylformamide serves as an alternative organic solvent, supporting AZD3463 solubility at concentrations up to 2.5 milligrams per milliliter or 5.57 millimolar [4] [7] [9]. This moderate solubility provides additional options for formulation development and analytical method development [4] [7]. The compound demonstrates poor solubility in protic solvents, being essentially insoluble in both water and ethanol under neutral conditions [2] [4] [15].
Solvent | Solubility (mg/mL) | Solubility (mM) | Application Notes |
---|---|---|---|
Dimethyl Sulfoxide | 20-24 | 44.55-53.45 | Primary research solvent |
Dimethylformamide | 2.5 | 5.57 | Alternative organic solvent |
Water | Insoluble | Not determined | Poor aqueous solubility |
Ethanol | Insoluble | Not determined | Poor alcohol solubility |
Water with acid | Soluble | Not determined | Acid-mediated solubilization |
Acidification of aqueous solutions enhances AZD3463 solubility through protonation of basic nitrogen centers [4] [15]. The addition of one equivalent of acid to aqueous systems enables solubilization, presumably through formation of water-soluble salt forms [4] [15]. This pH-dependent solubility behavior reflects the basic character of the aminopiperidine and pyrimidine nitrogen atoms [4].
The chemical stability of AZD3463 under various environmental conditions requires careful consideration for proper handling and storage [7] [27] [29]. Under ambient temperature conditions in the solid state, the compound demonstrates acceptable short-term stability for routine laboratory manipulations [27] [29]. However, prolonged exposure to elevated temperatures should be avoided to prevent potential thermal degradation [27] [29].
The compound's stability under different pH conditions has not been extensively characterized in the available literature [27] [29]. Given the presence of multiple nitrogen-containing functional groups, AZD3463 may exhibit pH-dependent stability profiles typical of aminopyrimidine derivatives [30] [31] [32]. Acidic conditions could potentially affect the stability of the aminopiperidine moiety, while basic conditions might influence the pyrimidine core [31] [32].
Stability Condition | Assessment | Recommended Precautions |
---|---|---|
Room Temperature (Solid) | Stable for short periods | Use within hours of preparation |
Acidic Conditions | Requires assessment | Monitor pH in aqueous systems |
Basic Conditions | Requires assessment | Avoid strong bases |
Oxidative Conditions | Potentially susceptible | Protect from oxidizing agents |
Photolytic Conditions | Requires assessment | Store protected from light |
Oxidative stability represents a critical consideration due to the presence of electron-rich aromatic systems and amine functional groups [27] [29] [31]. The indole ring system and aminopiperidine moiety could potentially serve as sites for oxidative degradation under harsh conditions [31] [32]. Protection from strong oxidizing agents and atmospheric oxygen during long-term storage is advisable [27] [29].
Photolytic stability assessments have not been comprehensively reported for AZD3463 [27] [29]. The extended conjugated aromatic system suggests potential photosensitivity, making protection from light a prudent precautionary measure [31] [32]. Storage in amber glassware or opaque containers helps minimize photodegradation risks [32].
AZD3463 represents a sophisticated example of modern medicinal chemistry, employing a convergent synthetic strategy that combines indole and pyrimidine pharmacophores with an aminopiperidine side chain. The compound, with the molecular formula C24H25ClN6O and molecular weight of 448.95 g/mol [1] [2], is synthesized through a multi-step process designed to optimize both efficiency and purity.
The synthetic route begins with the preparation of the core 5-chloro-4-(1H-indol-3-yl)pyrimidin-2-amine intermediate [3]. This key building block is constructed through a series of carefully orchestrated reactions that establish the essential indole-pyrimidine framework. The synthesis employs palladium-catalyzed cross-coupling methodologies, which have proven highly effective for constructing carbon-carbon bonds between the indole and pyrimidine moieties [4]. The choice of palladium catalysis reflects modern synthetic chemistry principles, providing excellent yields while minimizing unwanted side reactions.
The second critical intermediate, 4-(4-aminopiperidin-1-yl)-2-methoxyaniline, is prepared separately and subsequently coupled to the pyrimidine core through nucleophilic aromatic substitution [5] [6]. This convergent approach allows for independent optimization of each synthetic arm, thereby maximizing overall efficiency and minimizing potential impurities. The aminopiperidine substituent is particularly crucial, as it provides the compound with its dual ALK/IGF1R inhibitory activity [7] [8].
Process optimization studies have focused on several key parameters. Temperature control during the coupling reactions is critical, with optimal conditions typically maintained between 60-80°C to ensure complete conversion while preventing thermal degradation [5]. Solvent selection has been optimized to use environmentally acceptable solvents where possible, with ethanol-chloroform mixtures proving effective for intermediate purification [9]. The reaction time has been optimized to 30 minutes to 4 hours depending on the specific transformation, balancing efficiency with completeness of conversion [4] [3].
Purification strategies employ a combination of column chromatography and crystallization techniques [6]. The final crystallization step is particularly important for achieving the required purity specifications of ≥98.0% as determined by HPLC analysis [2] [10]. Multiple recrystallization procedures have been developed to remove trace impurities and achieve the characteristic light green to green solid powder appearance with a melting point range of 225.2-228.9°C [5] [6].
The structure-activity relationship profile of AZD3463 reveals a finely tuned molecular architecture optimized for dual ALK/IGF1R inhibition. The compound achieves remarkable potency with a Ki value of 0.75 nM against ALK [7] [11] while maintaining equivalent potency against IGF1R [7] [12]. This dual activity profile distinguishes AZD3463 from first-generation ALK inhibitors and contributes to its ability to overcome resistance mechanisms.
The indole moiety represents the most critical structural element for biological activity [3] [13]. This heterocyclic system forms essential hydrogen bonding interactions with the hinge region residues Ala230 and Glu228 in the ALK kinase domain [4]. Structure-activity relationship studies demonstrate that any modification to the indole core results in dramatic loss of activity, confirming its role as an essential pharmacophore [3]. The indole nitrogen participates in a critical hydrogen bond that anchors the molecule in the ATP-binding site [14].
The pyrimidine ring system serves as the central scaffold that positions the various substituents for optimal binding geometry [4] [3]. The 5-chloro substituent on the pyrimidine ring enhances selectivity against related kinases by creating a unique binding pocket interaction [15]. Comparative studies with analogs lacking this chlorine atom show significant reductions in selectivity, confirming its importance for the compound's specificity profile [16] [15].
The 2-methoxy group attached to the phenyl ring plays a dual role in the compound's pharmacological profile [1] [5]. From a structure-activity perspective, this substituent improves aqueous solubility while maintaining the hydrophobic interactions necessary for kinase binding [17]. The methoxy group also contributes to the compound's oral bioavailability, with solubility studies showing 17.0-21.76 mM solubility in DMSO and 5.57 mM in DMF [7] [1].
The aminopiperidine side chain represents a critical structural feature for IGF1R binding and cellular permeability [8] [3]. This basic amine provides the necessary ionic interactions with acidic residues in the IGF1R binding site while also facilitating cellular uptake through protonation at physiological pH [18] [19]. Structure-activity relationship studies demonstrate that replacement of the piperidine ring with other cyclic amines results in significant loss of IGF1R activity [4].
The overall molecular geometry creates a hydrogen bond donor and acceptor pattern that enables simultaneous binding to both ALK and IGF1R [4] [14]. The compound forms multiple hydrogen bonds through its nitrogen atoms, creating a stable binding conformation that results in the observed sub-nanomolar potency [3]. The aromatic ring system maintains the proper spatial orientation for these interactions while providing the hydrophobic contacts necessary for high-affinity binding [13].
The quality control framework for AZD3463 encompasses comprehensive analytical methodologies designed to ensure consistent product quality and regulatory compliance. The analytical strategy employs multiple orthogonal techniques to provide complete characterization of the compound's identity, purity, and stability characteristics.
High-Performance Liquid Chromatography serves as the primary analytical method for purity determination and impurity profiling [2] [10]. The validated HPLC method employs gradient elution with UV detection to achieve baseline separation of AZD3463 from potential synthesis-related impurities [5] [6]. The method demonstrates excellent precision with relative standard deviation values consistently below 1.0% for replicate injections [2]. Purity specifications require ≥98.0% by HPLC analysis, with individual impurities limited to ≤0.5% and total impurities not exceeding 2.0% [5] [6].
Mass spectrometry analysis employs electrospray ionization in positive mode to confirm the molecular weight and fragmentation pattern [1] [6]. The molecular ion peak at m/z 449.18 corresponding to [M+H]+ serves as a key identity parameter [2] [10]. LC-MS coupling provides additional selectivity for impurity identification and quantification, enabling detection of process-related impurities at levels below 0.1% [6].
Elemental analysis provides quantitative determination of carbon, hydrogen, and nitrogen content [5] [6]. The theoretical values for AZD3463 are C: 62.94%, H: 5.72%, N: 18.35%, with acceptable ranges of ±0.4% for each element [5]. This analysis serves as an orthogonal confirmation of compound identity and purity, particularly useful for detecting inorganic impurities that might not be detected by chromatographic methods.
Infrared spectroscopy employs Fourier Transform Infrared analysis using Attenuated Total Reflectance methodology [5]. Characteristic absorption bands for the indole N-H stretch, aromatic C=C stretches, and amine C-N stretches are monitored to confirm functional group integrity [6]. The IR spectrum serves as a fingerprint identification method and can detect structural modifications that might not be apparent through other analytical techniques.
Stability testing protocols encompass both accelerated and real-time stability studies [2] [6]. The compound demonstrates excellent stability when stored at -20°C under dry conditions, maintaining ≥95% purity after 24 months [2] [10]. Accelerated stability studies at elevated temperatures and humidity provide predictive information about long-term stability and enable establishment of appropriate storage conditions and shelf-life specifications.
Solubility testing quantifies dissolution characteristics in pharmaceutically relevant solvents [7] [1]. AZD3463 demonstrates good solubility in DMSO (17.0-21.76 mM) and moderate solubility in DMF (5.57 mM), which facilitates formulation development and biological testing [7] [1]. These solubility parameters are critical for establishing appropriate dosing solutions and understanding bioavailability characteristics.